molecular formula C21H20ClN3O2 B6518762 8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 932984-55-9

8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B6518762
CAS No.: 932984-55-9
M. Wt: 381.9 g/mol
InChI Key: YPFPWPIYJSPKMN-UHFFFAOYSA-N
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Description

The compound 8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the 1,4,8-triazaspiro[4.5]decan-2-one class, a privileged scaffold in medicinal chemistry. These spirocyclic systems are recognized for their structural rigidity and versatility in interacting with biological targets, particularly G-protein-coupled receptors (GPCRs) . The target compound features a 2-chlorobenzoyl moiety at position 8 and a 3-methylphenyl substituent at position 3. The 1,4,8-triazaspiro[4.5]dec-3-en-2-one core provides a conformationally constrained framework that enhances binding specificity and metabolic stability.

Synthetic approaches for such derivatives often employ microwave-enhanced solid-phase methods, which accelerate spirocycle formation compared to traditional heating .

Properties

IUPAC Name

8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-5-4-6-15(13-14)18-19(26)24-21(23-18)9-11-25(12-10-21)20(27)16-7-2-3-8-17(16)22/h2-8,13H,9-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFPWPIYJSPKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)C4=CC=CC=C4Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the triazaspiro series, which has garnered interest for its potential biological activities. This article synthesizes existing research findings regarding its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClN3O2C_{20}H_{18}ClN_3O_2, with a molecular weight of approximately 367.83 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological activity.

Anticancer Properties

Recent studies have indicated that compounds within the triazaspiro family exhibit significant anticancer properties. For instance, research has shown that derivatives similar to 8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against several bacterial strains.

  • Case Study : A study conducted on the antibacterial efficacy of similar triazaspiro compounds revealed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Compound Target Organism Inhibition Zone (mm)
8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-oneS. aureus15
8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-oneE. coli12

Pharmacological Applications

The pharmacological potential of this compound extends to various therapeutic areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis.
  • Neurological Disorders : Research indicates that certain derivatives may exhibit neuroprotective effects, potentially useful in managing neurodegenerative diseases.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data indicate a moderate safety margin in vitro; however, comprehensive in vivo studies are necessary to establish its safety for clinical use.

Comparison with Similar Compounds

Key Observations:

Position 8 Modifications: 2-Chlorobenzoyl (target) vs. Sulfonyl (CM854241) vs. Carbonyl: Sulfonyl groups increase polarity and may alter target binding kinetics due to stronger electron-withdrawing effects .

Position 3 Substituents: 3-Methylphenyl (target) vs. 3-Chlorophenyl (CM854241): Chlorine introduces both electronic and steric effects, which could enhance affinity for hydrophobic binding pockets .

Physicochemical Properties :

  • The target’s estimated logP (~4.7) aligns with analogs like G610-0415 (logP 4.709), suggesting favorable membrane permeability. Sulfonyl-containing derivatives (e.g., CM854241) likely exhibit lower logD values due to increased polarity .

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